Phenyl (2r)-2-(4-fluorophenyl)morpholine-4-carboxylate
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Overview
Description
Phenyl (2r)-2-(4-fluorophenyl)morpholine-4-carboxylate is a chemical compound that belongs to the class of morpholine derivatives This compound is characterized by the presence of a phenyl group, a fluorophenyl group, and a morpholine ring with a carboxylate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl (2r)-2-(4-fluorophenyl)morpholine-4-carboxylate typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable dehydrating agent.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorobenzene derivative.
Formation of the Carboxylate Group: The carboxylate group can be introduced through esterification or amidation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
Phenyl (2r)-2-(4-fluorophenyl)morpholine-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include halogenating agents and nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may yield various substituted derivatives.
Scientific Research Applications
Phenyl (2r)-2-(4-fluorophenyl)morpholine-4-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biological targets.
Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Phenyl (2r)-2-(4-fluorophenyl)morpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism of action depends on the specific application and target.
Comparison with Similar Compounds
Phenyl (2r)-2-(4-fluorophenyl)morpholine-4-carboxylate can be compared with other similar compounds, such as:
Phenyl (2r)-2-(4-chlorophenyl)morpholine-4-carboxylate: Similar structure but with a chlorine atom instead of a fluorine atom.
Phenyl (2r)-2-(4-bromophenyl)morpholine-4-carboxylate: Similar structure but with a bromine atom instead of a fluorine atom.
Phenyl (2r)-2-(4-methylphenyl)morpholine-4-carboxylate: Similar structure but with a methyl group instead of a fluorine atom.
These compounds share similar chemical properties but may exhibit different reactivity and biological activity due to the presence of different substituents.
Properties
CAS No. |
920802-63-7 |
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Molecular Formula |
C17H16FNO3 |
Molecular Weight |
301.31 g/mol |
IUPAC Name |
phenyl (2R)-2-(4-fluorophenyl)morpholine-4-carboxylate |
InChI |
InChI=1S/C17H16FNO3/c18-14-8-6-13(7-9-14)16-12-19(10-11-21-16)17(20)22-15-4-2-1-3-5-15/h1-9,16H,10-12H2/t16-/m0/s1 |
InChI Key |
GQQJAGLTIHPVQJ-INIZCTEOSA-N |
Isomeric SMILES |
C1CO[C@@H](CN1C(=O)OC2=CC=CC=C2)C3=CC=C(C=C3)F |
Canonical SMILES |
C1COC(CN1C(=O)OC2=CC=CC=C2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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